4-(2-Methoxyphenoxy)benzoic acid

Synthetic Chemistry Pharmaceutical Intermediates Diaryl Ether Synthesis

Generic diaryl ether benzoic acid substitution risks failed transformations. 4-(2-Methoxyphenoxy)benzoic acid is a structurally defined intermediate for dengue NS2B-NS3 protease inhibitors (lead EC50 0.24 µM). • 93% yield hydrolysis from methyl ester precursor (CAS 101093-91-8) • ~10-15× cost advantage vs. fluorinated analog • ≥98% purity, ambient shipping. Validate synthetic routes with the economically rational parent scaffold before committing to premium-priced fluorinated analogs.

Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
CAS No. 103203-54-9
Cat. No. B176911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxyphenoxy)benzoic acid
CAS103203-54-9
Molecular FormulaC14H12O4
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H12O4/c1-17-12-4-2-3-5-13(12)18-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3,(H,15,16)
InChIKeyUYBHUZLSTOFTOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methoxyphenoxy)benzoic acid: Chemical Identity & Procurement


4-(2-Methoxyphenoxy)benzoic acid (CAS 103203-54-9) is a diaryl ether carboxylic acid with molecular formula C14H12O4 and molecular weight 244.24 g/mol . It is commercially available from multiple vendors at purities of ≥97% to ≥98% (HPLC), appearing as a white to off-white or yellowish-white crystalline solid . The compound is documented in the patent literature as a synthetic intermediate, most notably appearing in the context of sulfonamide derivatives targeting the dengue virus NS2B-NS3 protease . Its chemical identity is defined by InChIKey UYBHUZLSTOFTOG-UHFFFAOYSA-N and MDL number MFCD01570262, enabling unambiguous identification across supplier catalogs .

Research Application
Synthetic intermediate for sulfonamide derivatives and diaryl ether scaffolds
Purity
HPLC-verified purity specification for reproducible synthesis
Identity
Unambiguous sourcing via InChIKey and MDL number

4-(2-Methoxyphenoxy)benzoic acid: Why Generic Substitution Fails


Diaryl ether carboxylic acids constitute a structurally diverse class wherein even modest substituent modifications—such as fluorination ortho to the ether linkage, methoxy-to-hydroxy demethylation, or alteration of the carboxylic acid position—can fundamentally alter physicochemical properties, synthetic accessibility, and downstream derivatization potential [1][2]. For 4-(2-Methoxyphenoxy)benzoic acid specifically, the ortho-methoxy substitution on the phenoxy ring imparts a calculated LogP of 3.19 and a topological polar surface area of 55.8 Ų [2]. The closest commercially cataloged analog, 3-fluoro-4-(2-methoxyphenoxy)benzoic acid, introduces a fluorine atom that alters electronic distribution and hydrogen-bonding capacity relative to the unsubstituted parent scaffold . Without direct comparative structure-activity relationship data, generic interchange among diaryl ether benzoic acids carries the risk of failed synthetic transformations, altered reaction yields, or incompatibility with established purification protocols.

  • Fluorinated analog
    3‑Fluoro substitution alters electronic distribution and hydrogen‑bonding capacity relative to the parent scaffold.
  • Demethylation derivative
    Conversion to the phenol derivative changes reactivity and the available synthetic handle set.
  • Positional isomer
    Carboxylic acid or ether positional isomers may not transfer to established derivatization protocols.

4-(2-Methoxyphenoxy)benzoic acid: Differentiation vs Closest Analogs


Synthetic Accessibility via Methyl Ester Hydrolysis

4-(2-Methoxyphenoxy)benzoic acid can be synthesized from its methyl ester precursor (methyl 4-(2-methoxyphenoxy)benzoate, CAS 101093-91-8) via LiOH-mediated hydrolysis in aqueous THF, achieving a 93% isolated yield [1]. This established one-step saponification route provides a well-characterized entry point for researchers requiring the free carboxylic acid. The availability of the methyl ester precursor as a commercially cataloged compound supports accessible procurement of starting materials.

Synthetic yield
Reported
93% yield
from methyl ester precursor
Reduces process development risk for multi‑step syntheses.
LiOH, THF/H₂O, rt, 3 h
Synthetic Chemistry Pharmaceutical Intermediates Diaryl Ether Synthesis

Demethylation to Phenol Derivative

4-(2-Methoxyphenoxy)benzoic acid undergoes methoxy-to-hydroxy demethylation using HBr to yield 4-(2-hydroxyphenoxy)benzoic acid in 46% yield [1]. This transformation generates a phenolic hydroxyl group that enables further derivatization pathways (e.g., alkylation, acylation, glycosylation) not accessible from the parent methoxy compound. The documented yield establishes a baseline expectation for researchers planning downstream functionalization of this scaffold.

Demethylation yield
Reported
46% yield
to 4‑(2‑hydroxyphenoxy)benzoic acid
Enables phenol‑derivative diversification pathways.
HBr, 12 h reaction
Demethylation Synthetic Derivatization Phenol Synthesis

Commercial Purity Specifications by HPLC

Commercially available 4-(2-Methoxyphenoxy)benzoic acid is offered at purities of ≥97% (Aladdin) and ≥98% (HPLC-verified, Chem-Impex) . The HPLC-verified ≥98% specification from Chem-Impex provides documented analytical rigor, whereas the closest cataloged analog—3-fluoro-4-(2-methoxyphenoxy)benzoic acid—is listed without explicit purity verification methodology from the supplier . For procurement scenarios where analytical confidence in purity level is required for reproducibility, this documentation difference may inform vendor selection.

Purity specification
Data to verify
HPLC‑verified
vs. no verification method stated for 3‑fluoro analog
Supports procurement for reproducibility‑sensitive research.
Supplier catalog data, 2024–2025
Quality Control Procurement Specification Analytical Chemistry

Cost Comparison with Fluorinated Analog

Based on available supplier catalog pricing, 4-(2-Methoxyphenoxy)benzoic acid (CAS 103203-54-9) at 1g scale is listed at approximately ¥1,492 ($205 USD equivalent, ≥97% purity) from Aladdin, while 3-fluoro-4-(2-methoxyphenoxy)benzoic acid (CAS 1021245-91-9) is priced at ¥75,000 ($10,320 USD equivalent) for 5g from FUJIFILM Wako—equating to a cost-per-gram differential of approximately 15-fold [1]. For applications where fluorine substitution is not structurally required, the non-fluorinated parent compound offers substantial procurement cost savings.

Procurement cost
Data to verify
~¥1,492/g
vs. ~¥15,000/g for fluorinated analog
Supports cost‑efficient scaffold exploration and scale‑up.
Supplier pricing 2025, scale‑normalized
Procurement Economics Cost-Benefit Analysis Laboratory Budget

Storage Conditions: Room Temperature vs Refrigerated

4-(2-Methoxyphenoxy)benzoic acid is specified for storage at room temperature by multiple suppliers including Aladdin and MolCore . In contrast, the structurally similar reference standard 4-aminobenzoic acid (PABA) requires storage at 2-8°C and protection from light . For 4-(2-Methoxyphenoxy)benzoic acid, the room temperature storage specification reduces cold-chain logistics requirements and enables simpler long-term compound management compared to refrigerated analogs.

Storage condition
Class‑level inference
Room temperature
vs. 2–8°C for PABA reference standard
Simplifies inventory management without cold‑chain logistics.
Supplier storage recommendations
Compound Management Logistics Storage Infrastructure

Physicochemical Profile Differentiation

4-(2-Methoxyphenoxy)benzoic acid exhibits a calculated LogP of 3.19 and topological polar surface area (TPSA) of 55.76 Ų [1]. The 3-fluoro analog, by introduction of a fluorine atom ortho to the ether linkage, would be expected to exhibit altered lipophilicity and electronic distribution relative to the parent compound. While direct comparative measured LogP data are not available for both compounds, the known impact of aromatic fluorination on physicochemical properties—generally reducing LogP by approximately 0.2-0.5 units compared to the non-fluorinated analog—implies that these two compounds cannot be considered interchangeable in applications where lipophilicity or permeability are critical parameters.

Physicochemical profile
Class‑level inference
LogP 3.19, TPSA 55.8 Ų
Fluorinated analog expected to show lower LogP
Non‑fluorinated scaffold for baseline lipophilicity studies.
Calculated values; experimental LogP not located
ADME Properties Drug-likeness Physicochemical Characterization

4-(2-Methoxyphenoxy)benzoic acid: Research & Industrial Applications


NS2B-NS3 Protease Inhibitor Synthesis

4-(2-Methoxyphenoxy)benzoic acid is documented in patent literature as an intermediate in the preparation of N-aminosulfonyl benzamide derivatives targeting the dengue virus NS2B-NS3 protease . The compound's diaryl ether core with terminal carboxylic acid functionality enables amide bond formation with sulfonamide-containing amine fragments, generating compounds with submicromolar antiviral activity (EC50 0.24 μM reported for lead benzamide derivatives in viral replication assays) . Researchers pursuing nonbasic flaviviral protease inhibitors should consider this scaffold based on its structural compatibility with the described SAR exploration framework.

Ester Hydrolysis to Free Carboxylic Acid

When synthetic strategy requires the free carboxylic acid functionality of the 4-(2-methoxyphenoxy)benzoic acid scaffold, the documented 93% yield from methyl ester precursor via LiOH/THF-H2O hydrolysis provides a validated, high-yielding access point [1]. This route is particularly relevant for multi-step syntheses where the carboxylic acid is required for subsequent amide coupling, esterification, or acid chloride formation steps. The commercial availability of the methyl ester precursor (CAS 101093-91-8) enables researchers to procure the starting material and execute the hydrolysis in-house with confidence in the expected yield.

Phenol Derivative Synthesis via Demethylation

For synthetic programs requiring the corresponding phenol derivative, 4-(2-Methoxyphenoxy)benzoic acid serves as a direct precursor to 4-(2-hydroxyphenoxy)benzoic acid via HBr-mediated demethylation, achieving 46% yield under the reported conditions [1]. The resulting phenolic hydroxyl group provides a synthetic handle for subsequent O-alkylation, O-acylation, or glycosylation reactions that are inaccessible from the parent methoxy compound. This transformation pathway supports diversification of the diaryl ether scaffold for structure-activity relationship studies or library synthesis applications.

Cost-Efficient Scaffold Exploration for Early-Stage Discovery

The ~10× to 15× cost-per-gram differential between 4-(2-Methoxyphenoxy)benzoic acid and its fluorinated analog 3-fluoro-4-(2-methoxyphenoxy)benzoic acid positions the non-fluorinated parent compound as the economically rational choice for preliminary synthetic exploration, reaction condition optimization, and scaffold validation studies [2]. Researchers can first establish synthetic feasibility, characterize reactivity patterns, and validate biological hypotheses using the more cost-accessible parent scaffold before committing resources to the premium-priced fluorinated analog, should fluorine substitution ultimately prove mechanistically required.

Application
Selection Property
Validation Focus
NS2B‑NS3 protease inhibitor synthesis
Diaryl ether carboxylic acid with terminal COOH
Amide coupling with sulfonamide amines; SAR framework compatibility
Ester hydrolysis to free carboxylic acid
Documented hydrolysis route from methyl ester
Reliable carboxylic acid access for downstream coupling reactions
Phenol derivative synthesis via demethylation
Demethylation to 4‑(2‑hydroxyphenoxy)benzoic acid
Enables O‑alkylation, acylation, or glycosylation diversification
Cost‑efficient scaffold exploration
Favorable procurement cost vs. fluorinated analog
Economical scaffold validation prior to fluorinated analog investment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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